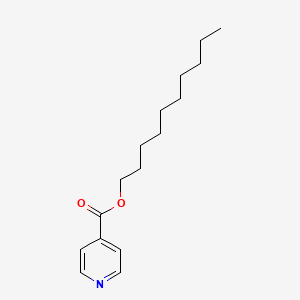

decyl isonicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decyl isonicotinate is an organic compound with the molecular formula C16H25NO2. It is an ester derivative of isonicotinic acid, where the carboxylic acid group is esterified with a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Decyl isonicotinate can be synthesized through the esterification of isonicotinic acid with decanol. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is typically carried out under reflux conditions with an excess of decanol to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the esterification process .

Análisis De Reacciones Químicas

Types of Reactions

Decyl isonicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form decyl isonicotinic acid.

Reduction: Electrochemical reduction can convert this compound to decyl isonicotinic alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophilic substitution reactions often require strong nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Decyl isonicotinic acid.

Reduction: Decyl isonicotinic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Decyl isonicotinate, an alkyl isonicotinate ester, presents several applications, especially as an insect behavior-modifying compound . Research indicates its effectiveness in attracting certain species of thrips, making it valuable in agricultural settings .

Insect Attractant

Attraction to Thrips tabaci

Alkyl isonicotinate esters, including this compound, have demonstrated strong attractiveness to Thrips tabaci . This discovery is notable because structurally similar compounds like ethyl nicotinate do not share the same level of attraction for this species .

Thrips Species Specificity

The effectiveness of this compound can vary depending on the specific thrips species . For instance, hexyl isonicotinate did not show significant attraction to Thrips obscuratus or Thrips tabaci, and isopentenyl isonicotinate did not attract or repel Frankliniella occidentalis .

Synthesis and Composition

Lamellar Lyotropic Phase

this compound can be used to obtain a lamellar lyotropic phase with a positively charged polar interface when mixed with water and decanol .

Precursor in Chemical Synthesis

this compound serves as a precursor in the synthesis of more complex chemical compounds.

Mecanismo De Acción

The mechanism of action of decyl isonicotinate involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The ester group can undergo hydrolysis, releasing isonicotinic acid, which can then participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Decyl nicotinate: Similar in structure but with a different position of the ester group.

Decyl picolinate: Another ester derivative with a different position of the carboxyl group.

Inositol nicotinate: A niacin ester with different pharmacological properties.

Uniqueness

Decyl isonicotinate is unique due to its specific esterification at the 4-position of the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form micelle-like aggregates makes it particularly useful in drug delivery and surfactant applications .

Actividad Biológica

Decyl isonicotinate is an alkyl isonicotinate ester that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its structure, which includes a decyl group attached to the isonicotinate moiety. This configuration influences its solubility, lipophilicity, and biological interactions.

- Chemical Formula : C13H17N1O2

- Molecular Weight : 219.29 g/mol

1. Insecticidal Properties

This compound has shown significant insecticidal activity against various pests. Research indicates that it acts as an attractant for certain insect species, enhancing its potential as a biopesticide.

- Case Study : A study demonstrated that this compound was effective in attracting Thrips tabaci, a common agricultural pest. This was unexpected as structurally similar compounds did not exhibit such strong attractant properties .

| Compound | Attractiveness to Thrips tabaci |

|---|---|

| Methyl Isonicotinate | Low |

| Ethyl Isonicotinate | Moderate |

| This compound | High |

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at controlling microbial infections.

- Study Findings : In vitro tests have shown that this compound exhibits activity against various bacterial strains, suggesting its potential application in pharmaceutical formulations .

3. Cytotoxic Effects

The cytotoxic effects of this compound have been explored in cancer research. It has been noted to induce apoptosis in certain cancer cell lines.

- Research Data : A study found that at concentrations above 100 µM, this compound significantly reduced cell viability in human cancer cell lines, indicating its potential as an anti-cancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 75 |

| MCF-7 | 90 |

| A549 | 110 |

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

- Insect Behavior Modification : It interacts with specific receptors in insects, altering their behavior and potentially leading to increased mortality rates.

- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic pathways.

- Cytotoxic Pathways : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Safety and Toxicity

While this compound shows promise in various applications, understanding its safety profile is crucial. Studies have indicated low toxicity levels in non-target organisms, suggesting it could be a safer alternative to conventional pesticides .

Propiedades

IUPAC Name |

decyl pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-19-16(18)15-10-12-17-13-11-15/h10-13H,2-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQDHSSRNVWWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.